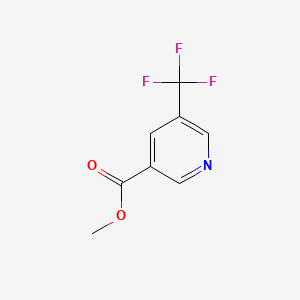

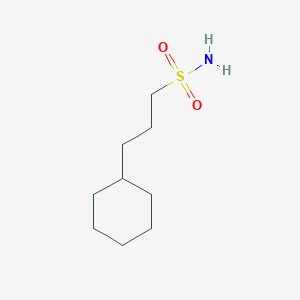

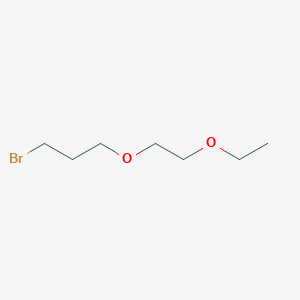

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3,5,6-tetramethylbenzenesulfonamide, also known as TH-302, is a hypoxia-activated prodrug that has shown promise in cancer treatment.

Aplicaciones Científicas De Investigación

Kinetic and Mechanistic Studies

Studies have investigated the decomposition and reactions of sulfonamide derivatives, shedding light on their chemical properties and reaction mechanisms. For instance, kinetic and isotopic studies on N-hydroxybenzenesulfonamide decomposition offer insights into the formation of nitrosyl hydride (HNO) and other products, which are critical for understanding their chemical behavior and potential applications in synthetic chemistry (Bonner & Ko, 1992).

Antitumor and Anticancer Research

Sulfonamide-focused libraries have been evaluated in cell-based antitumor screens, identifying compounds with potential as cell cycle inhibitors. These discoveries are crucial for developing new anticancer therapies, with certain sulfonamides advancing to clinical trials due to their promising antimitotic and antiproliferative properties (Owa et al., 2002).

Photodynamic Therapy for Cancer Treatment

New zinc phthalocyanines substituted with sulfonamide derivative groups have been synthesized and characterized for their use in photodynamic therapy, a treatment option for cancer. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Enzyme Inhibition Studies

Research on sulfonamide drugs binding to specific sites on proteins, like the colchicine site of tubulin, provides insights into their therapeutic potentials. These studies help in understanding how such compounds inhibit tubulin polymerization, which is valuable for the development of treatments for conditions like cancer and inflammatory diseases (Banerjee et al., 2005).

Antimicrobial and Antibiofilm Activities

Novel sulfonamide derivatives have been synthesized and evaluated for their antimicrobial activities, including inhibitory effects on bacterial biofilms. Such studies are essential for developing new antibiotics and strategies to combat antibiotic-resistant bacteria and biofilm-associated infections (Abbasi et al., 2020).

Propiedades

IUPAC Name |

N-(5-hydroxy-3-thiophen-3-ylpentyl)-2,3,5,6-tetramethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3S2/c1-13-11-14(2)16(4)19(15(13)3)25(22,23)20-8-5-17(6-9-21)18-7-10-24-12-18/h7,10-12,17,20-21H,5-6,8-9H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRHXCGGRLYJEMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC(CCO)C2=CSC=C2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-2-morpholinopyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2984440.png)

![Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2984447.png)

![4-{[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methyl}piperidine dihydrochloride](/img/structure/B2984448.png)

![N-[(4-methylphenyl)methoxy]-N'-thieno[2,3-d]pyrimidin-4-ylmethanimidamide](/img/structure/B2984449.png)

![2-[(1-Methylpiperidin-2-yl)methoxy]aniline](/img/structure/B2984458.png)

![1-[4-(2-Piperidin-1-ylethoxy)phenyl]propan-1-one](/img/structure/B2984460.png)